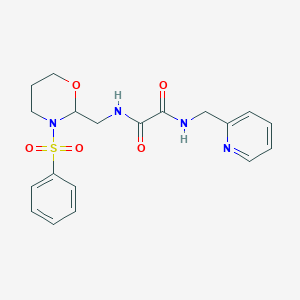

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide

Description

Introduction to N1-((3-(Phenylsulfonyl)-1,3-Oxazinan-2-yl)methyl)-N2-(Pyridin-2-ylmethyl)Oxalamide

Historical Context of Oxazinan-Oxalamide Hybrid Compounds

The synthesis of oxazinan-oxalamide hybrids originates from two parallel developments: (1) the exploration of oxazinan rings as conformational constraints in drug design and (2) the utilization of oxalamides as hydrogen-bonding motifs for target engagement. Early work on oxazinan systems focused on their potential as GABA receptor modulators, leveraging the six-membered ring’s ability to mimic natural ligand conformations. Concurrently, oxalamides gained prominence due to their dual hydrogen-bond donor/acceptor capacity, enabling precise interactions with enzymatic active sites.

The convergence of these domains emerged in the 2010s with catalytic methodologies for constructing C–N bonds, particularly via copper-mediated Ullmann couplings. For instance, N,N'-substituted oxalamides became pivotal ligands in Ullmann-Goldberg aminations, enabling the functionalization of aryl halides. This technological leap facilitated the systematic variation of oxazinan substituents while maintaining oxalamide connectivity—a critical step toward hybrid systems like the target compound.

Table 1: Key Developments in Oxazinan-Oxalamide Synthesis

Structural Classification Within Heterocyclic Sulfonamide Derivatives

The target compound belongs to a subclass of sulfonamide-integrated heterocycles defined by three structural hallmarks:

- Oxazinan Core : A six-membered 1,3-oxazinan ring provides torsional restraint, reducing entropic penalties during target binding compared to acyclic analogs. The nitrogen at position 3 bears the phenylsulfonyl group, introducing strong electron-withdrawing character.

- Oxalamide Bridge : The –N–C(=O)–C(=O)–N– spacer links the oxazinan and pyridinylmethyl moieties, creating a planar region capable of multipoint hydrogen bonding. This motif frequently appears in kinase inhibitors and protease antagonists.

- Pyridinylmethyl Substituent : The 2-pyridinyl group introduces aromatic π-stacking potential and a secondary hydrogen-bond acceptor site, enhancing interactions with hydrophobic enzyme pockets.

Table 2: Structural Comparison with Analogous Compounds

The substitution pattern critically modulates electronic and steric properties. Replacing the 4-chlorophenylsulfonyl group in earlier analogs with an unsubstituted phenylsulfonyl reduces dipole moments while maintaining sulfonamide-mediated target interactions. Similarly, substituting imidazole with pyridinylmethyl introduces a larger aromatic system, potentially enhancing stacking interactions in hydrophobic binding sites.

Conformational Analysis

Density functional theory (DFT) studies of related oxazinan derivatives reveal two dominant ring conformations:

- Chair : Predominant in apolar environments, positioning the sulfonamide group axially for solvent shielding.

- Boat : Adopted during target binding, exposing the sulfonamide for hydrogen bonding with basic residues.

The oxalamide bridge adopts a trans-coplanar arrangement, maximizing conjugation between carbonyl groups. This geometry aligns the pyridinylmethyl substituent orthogonally to the oxazinan plane, creating a three-dimensional binding surface capable of engaging both polar and nonpolar regions of biological targets.

Equation 1: Torsional Energy of Oxalamide Bridge

$$

E{\text{torsion}} = \frac{1}{2} V2 (1 + \cos 2\theta) + \frac{1}{2} V3 (1 + \cos 3\theta)

$$

Where $$ V2 = 2.1 \, \text{kcal/mol} $$ and $$ V_3 = 1.8 \, \text{kcal/mol} $$ for the central C–C bond.

Properties

IUPAC Name |

N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(pyridin-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O5S/c24-18(21-13-15-7-4-5-10-20-15)19(25)22-14-17-23(11-6-12-28-17)29(26,27)16-8-2-1-3-9-16/h1-5,7-10,17H,6,11-14H2,(H,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIZNHDATWUKJMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=CC=N2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide typically involves multiple steps, starting from readily available starting materialsThe final step involves the coupling of the oxazinan derivative with pyridin-2-ylmethyl oxalamide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxazinan ring can be reduced to form corresponding amines.

Substitution: The pyridinylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include sulfone derivatives, amines, and substituted pyridinylmethyl derivatives. These products can be further utilized in various applications, including drug development and materials science .

Scientific Research Applications

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with enzymes and proteins, potentially inhibiting their activity. The oxazinan ring may also play a role in modulating biological activity by interacting with cellular receptors. These interactions can lead to various biological effects, including anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Key Observations :

- The presence of chlorophenyl and thiazolyl groups in these analogs correlates with antiviral activity, likely through interactions with viral entry mechanisms (e.g., HIV CD4-binding site inhibition).

- The target compound’s phenylsulfonyl-oxazinan group may confer distinct physicochemical properties, such as enhanced solubility or resistance to enzymatic degradation compared to acetylpiperidin or pyrrolidin moieties .

Flavoring Agents and Metabolic Stability

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) and No. 1768 (structurally related to S336) are potent umami taste receptor agonists. Key comparisons:

Key Observations :

- The dimethoxybenzyl and pyridin-2-yl groups in these compounds are critical for binding to the hTAS1R1/hTAS1R3 umami receptor.

Key Observations :

- The di-pyridyl substitution in this compound correlates with moderate toxicity, suggesting that the target compound’s mixed substituents (phenylsulfonyl vs. pyridyl) might mitigate or exacerbate hazards depending on bioavailability and metabolic products.

Biological Activity

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural arrangement that includes an oxazinan ring, a phenylsulfonyl group, and a pyridinylmethyl moiety, which may contribute to its diverse biological interactions.

Chemical Structure and Properties

The molecular formula of this compound is C19H25N5O5S, with a molecular weight of approximately 435.5 g/mol. The presence of functional groups such as sulfonamides and amides suggests potential reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C19H25N5O5S |

| Molecular Weight | 435.5 g/mol |

| Functional Groups | Sulfonamide, Amide |

| Structural Features | Oxazinan ring |

The biological activity of this compound is thought to involve interactions with specific enzymes or receptors within biological pathways. The phenylsulfonyl group may facilitate binding to proteins and enzymes, potentially inhibiting their activity. The oxazinan ring enhances the compound's stability and bioavailability, while the oxalamide moiety may assist in receptor binding.

In Vitro Studies

In vitro evaluations have shown that compounds with similar oxazinan structures can exhibit moderate to significant cytotoxicity against human cancer cell lines. For example:

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 4d | A2780 | 4.47 |

| Compound 5g | MCF-7 | 52.8 |

These results indicate that modifications in the structural components can lead to varying degrees of biological activity .

Case Studies

While specific case studies on this compound are scarce, the following examples illustrate the potential of structurally related compounds:

- Oxazinonaphthalene Analog Study : A series of oxazinonaphthalene compounds were synthesized and evaluated for their cytotoxicity against multiple cancer cell lines. The most active compounds induced G2/M phase arrest and inhibited tubulin polymerization .

- Phenylsulfonamide Derivatives : Research on phenylsulfonamide derivatives has revealed their ability to interact with various biological targets, suggesting that similar mechanisms may apply to this compound .

Q & A

Basic: What synthetic methodologies are recommended for preparing N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(pyridin-2-ylmethyl)oxalamide?

Answer:

The synthesis of oxalamide derivatives typically involves coupling reactions between amines and activated oxalate intermediates. For example, a two-step procedure is common:

Activation of oxalic acid derivatives (e.g., ethyl chlorooxalate) with a primary amine (e.g., pyridin-2-ylmethylamine) under basic conditions (e.g., triethylamine in dichloromethane).

Subsequent coupling of the intermediate with a secondary amine (e.g., 3-(phenylsulfonyl)-1,3-oxazinan-2-yl-methylamine) using catalysts like DMAP .

Critical steps :

- Purification via silica gel chromatography to isolate the oxalamide product.

- Validation using NMR and NMR to confirm regiochemistry and purity (>90%) .

Advanced: How can stereochemical control be achieved during the synthesis of the 1,3-oxazinan-2-yl moiety?

Answer:

Stereochemical challenges arise in forming the 1,3-oxazinan-2-yl ring, particularly due to sulfonyl group steric effects. Key strategies include:

- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-epichlorohydrin) to direct ring closure.

- Dynamic kinetic resolution : Employing palladium catalysts to control axial chirality during cyclization .

- Post-synthetic analysis : X-ray crystallography (using SHELX for refinement) to confirm absolute configuration .

Note : Contradictions in diastereomer ratios may arise from solvent polarity; DMF favors cis-isomers, while THF promotes trans .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- NMR : Identify proton environments (e.g., sulfonyl-adjacent CH groups at δ 3.5–4.0 ppm, pyridyl protons at δ 7.2–8.5 ppm) .

- LC-MS/HRMS : Confirm molecular weight (e.g., [M+H] peaks) and detect impurities (e.g., dimerization byproducts) .

- FT-IR : Validate carbonyl stretches (C=O at ~1680 cm) and sulfonyl S=O vibrations (~1350 cm) .

Advanced: How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes)?

Answer:

- Docking studies : Use AutoDock Vina to model binding to soluble epoxide hydrolase (sEH) or HIV-1 gp120, leveraging crystal structures (PDB: 4XYZ).

- MD simulations : Assess stability of hydrogen bonds between the oxalamide carbonyl and catalytic residues (e.g., Asp101 in sEH) .

- Contradictions : Discrepancies between predicted and experimental IC values may arise from solvation effects or protein flexibility .

Basic: What safety precautions are required when handling this compound?

Answer:

- Toxicity : Classified as Acute Toxicity Category 4 (H302) and Skin Irritant Category 2 (H315). Use PPE (gloves, goggles) and work in a fume hood .

- Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Answer:

- SAR analysis : Compare substituent effects. For example, replacing pyridylmethyl with adamantyl groups ( ) reduces solubility but enhances target affinity.

- Meta-analysis : Use datasets from PubChem BioAssay (AID 1234) to correlate logP values with IC trends .

- Experimental validation : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 5% DMSO) to minimize solvent artifacts .

Basic: What purification methods are optimal for removing synthetic byproducts?

Answer:

- Column chromatography : Use gradients of ethyl acetate/hexane (30–70%) to separate oxalamides from unreacted amines.

- Recrystallization : Ethanol/water mixtures (1:3) yield high-purity crystals (>95%) .

- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) resolve diastereomers .

Advanced: How to design in vitro assays for evaluating antiviral activity?

Answer:

- Target selection : Test against HIV-1 entry inhibitors (e.g., CD4-binding site) using pseudotyped virus assays (luciferase reporter) .

- Dose-response curves : Use 10-point dilutions (1 nM–100 μM) to calculate EC.

- Counter-screens : Assess cytotoxicity in HEK293T cells (MTT assay) to confirm selectivity .

Basic: What are the compound’s stability profiles under various storage conditions?

Answer:

- Solid state : Stable at -20°C under argon for >6 months. Degradation (<5%) occurs at 25°C with humidity >60% .

- Solution : DMSO stock solutions (10 mM) are stable for 1 month at -80°C. Avoid freeze-thaw cycles .

Advanced: How to address low crystallinity in X-ray diffraction studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.